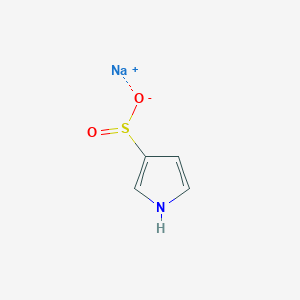![molecular formula C7H11NO2 B12963300 (2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid” is a bicyclic compound with a seven-membered ring system containing a nitrogen atom. Its IUPAC name reflects its stereochemistry, indicating that the nitrogen substituent is in the R configuration. The compound is also known as “norbornane-2-carboxylic acid.” It has applications in both organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for preparing (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid. One common approach involves the following steps:
Ring Expansion: Norbornene undergoes a ring expansion reaction using a suitable nitrogen source (e.g., ammonia or an amine). This reaction forms the seven-membered ring system.
Carboxylation: The resulting amine is then carboxylated using carbon dioxide (CO₂) under basic conditions. This step introduces the carboxylic acid group.
Industrial Production: In industry, this compound may be produced via high-pressure catalytic hydrogenation of norbornene followed by carboxylation.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can be oxidized to form the corresponding lactam.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Substitution reactions at the nitrogen atom can lead to various derivatives.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles (amines, alkoxides, etc.) can be used.
- Oxidation: The lactam derivative.
- Reduction: The alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Medicine: Norbornane-based compounds have been investigated for their potential as antiviral agents.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action for (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In antiviral research, it may interfere with viral replication or protein synthesis pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other bicyclic compounds with nitrogen-containing rings, such as tropane alkaloids or bridged lactams.
Uniqueness: The seven-membered ring system and its specific stereochemistry distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5?,6-/m1/s1 |
Clave InChI |
OPIOLEMLJOEWGM-PRJDIBJQSA-N |
SMILES isomérico |
C1CN2CC1C[C@@H]2C(=O)O |
SMILES canónico |
C1CN2CC1CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






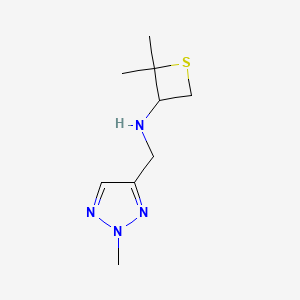
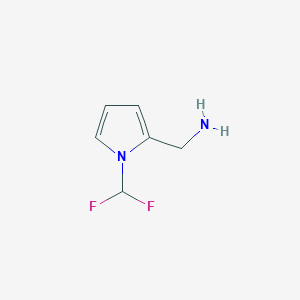
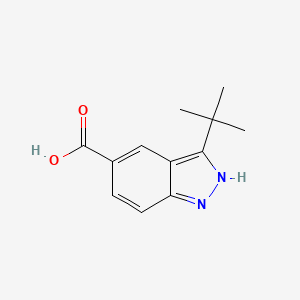
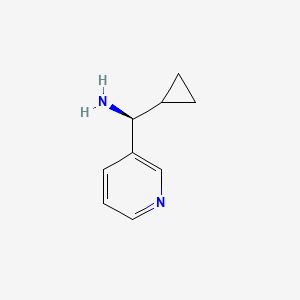
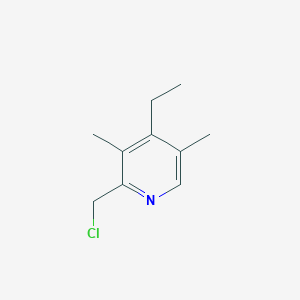

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)


